2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione
Overview
Description
2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione: is a synthetic organic compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione typically begins with commercially available phthalic anhydride and 2-bromothiazole.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline derivatives.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents like DMF or DMSO.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoindoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the bromothiazole moiety.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
- Potential use in the development of diagnostic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and advanced materials.
Mechanism of Action
The exact mechanism of action of 2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione depends on its specific application. Generally, the compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibition of key biochemical pathways, such as those involved in cell proliferation or microbial growth.
Comparison with Similar Compounds
Phthalimide: A simpler isoindoline-1,3-dione derivative without the bromothiazole moiety.
Thalidomide: A well-known isoindoline-1,3-dione derivative with significant biological activity.
2-(Thiazol-5-yl)methyl)isoindoline-1,3-dione: Similar structure but without the bromine atom.
Uniqueness:
- The presence of the bromothiazole moiety in 2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione enhances its chemical reactivity and potential biological activity compared to simpler isoindoline-1,3-dione derivatives.
- The bromine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2-bromo-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVNFCZYZQFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40846767 | |
Record name | 2-[(2-Bromo-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40846767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917946-67-9 | |
Record name | 2-[(2-Bromo-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40846767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-bromo-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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